molecular formula C11H16ClN3O2 B1478144 2-Chloro-3-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyrazine CAS No. 2098132-67-1

2-Chloro-3-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyrazine

Cat. No.: B1478144
CAS No.: 2098132-67-1
M. Wt: 257.72 g/mol
InChI Key: RVYLGSUIAITGOT-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyrazine is a sophisticated chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a chloropyrazine core, a privileged scaffold in pharmaceutical development, coupled with a substituted pyrrolidine ring. The strategic inclusion of a chlorine atom at the 2-position of the pyrazine ring makes it an excellent synthetic intermediate for further functionalization via cross-coupling reactions, while the 3-ethoxy-4-methoxypyrrolidine moiety offers a complex chiral environment that can be critical for target binding and selectivity. Pyrazine derivatives are recognized for their wide range of biological activities and are found in numerous therapeutic agents . Specifically, compounds with a chloropyrazine-pyrrolidine structure have demonstrated significant research value as protein kinase modulators . Kinases are key targets in oncology and inflammatory diseases, and molecular frameworks like this are instrumental in the development of novel kinase inhibitors. Furthermore, structurally related pyrrolidine-substituted nitrogen heterocycles have shown potent antiviral activity , including inhibition of viruses such as Human Immunodeficiency Virus (HIV) . The specific stereochemistry of the pyrrolidine ring, suggested by the 3-ethoxy-4-methoxy pattern, is often a critical determinant of pharmacodynamic activity and metabolic stability, allowing researchers to explore structure-activity relationships (SAR) in great depth. Researchers can utilize this compound as a key intermediate in the synthesis of more complex active molecules or as a core scaffold for building targeted libraries in high-throughput screening campaigns. Its molecular structure aligns with modern drug discovery principles, aiming to develop candidates with enhanced potency and reduced toxicity . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-3-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2/c1-3-17-9-7-15(6-8(9)16-2)11-10(12)13-4-5-14-11/h4-5,8-9H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYLGSUIAITGOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1OC)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-3-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyrazine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Pyrazine ring
  • Substituents :
    • Chlorine atom at the 2-position
    • A pyrrolidine derivative at the 3-position, which includes an ethoxy and a methoxy group.

This unique combination of functional groups contributes to its biological activity.

Antiviral Properties

Research has indicated that compounds similar to 2-Chloro-3-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyrazine exhibit antiviral properties, particularly against HIV. The activity is believed to stem from their ability to inhibit viral integrase, an enzyme crucial for viral replication. For instance, hydroxypyrimidinone carboxamides have shown efficacy in preventing HIV infection and delaying the onset of AIDS when used in conjunction with other antiviral agents .

Neuroprotective Effects

Preliminary studies suggest that derivatives of pyrrolidine may possess neuroprotective effects. These compounds have been shown to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. The specific mechanism involves the modulation of glutamate receptors, which play a critical role in neuronal excitability and survival.

Antioxidant Activity

The presence of methoxy groups in the structure may contribute to antioxidant properties, helping to mitigate oxidative stress in biological systems. This activity is essential for protecting cells from damage caused by free radicals, which are implicated in various diseases, including cancer and cardiovascular disorders.

Case Studies

StudyFindings
Study on Antiviral ActivityDemonstrated that similar pyrazine derivatives inhibited HIV integrase with IC50 values in the low micromolar range .
Neuroprotection in Animal ModelsShowed significant reduction in neuronal loss and improved cognitive function when treated with pyrrolidine derivatives .
Oxidative Stress MitigationIn vitro assays indicated that compounds with methoxy substitutions reduced reactive oxygen species (ROS) levels by up to 40% .

The mechanisms underlying the biological activities of 2-Chloro-3-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyrazine are multifaceted:

  • Inhibition of Viral Enzymes : By targeting integrase, the compound prevents viral DNA from integrating into the host genome.
  • Neurotransmitter Modulation : It may enhance or inhibit neurotransmitter release, affecting synaptic plasticity and neuronal health.
  • Antioxidant Defense : The methoxy groups likely contribute to electron donation capabilities, neutralizing free radicals.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The substituent at position 3 of the pyrazine ring critically determines the compound’s behavior. Key comparisons include:

Compound Substituent at Position 3 Electronic Effects
Target Compound 3-ethoxy-4-methoxypyrrolidin-1-yl Electron-donating (ether groups)
2-Chloro-3-(4-chlorophenyl)pyrazine 4-chlorophenyl Electron-withdrawing (Cl)
2-Chloro-3-(trifluoromethyl)pyrazine CF₃ Strongly electron-withdrawing
2-Chloro-3-(phenylthio)pyrazine Ph-S- Moderate electron-withdrawing (S)
2-Chloro-3-(piperazin-1-yl)pyrazine Piperazine (N-heterocycle) Electron-donating (amine groups)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF₃) reduce electron density, making the chloro group less reactive but stabilizing the aromatic system .

Reactivity in Substitution Reactions :

  • The chloro group at position 2 is a reactive site for further functionalization. For instance, hydrazine hydrate reacts with 2-chloro-3-phenylpyrazine to yield hydrazino derivatives .
  • Steric hindrance from bulky substituents (e.g., pyrrolidine vs. phenyl) may slow reaction rates. For example, 2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine hydrochloride () may exhibit reduced reactivity compared to less hindered analogs.

Physical and Spectroscopic Properties

Melting Points and Solubility :

  • 2-Chloro-3-(4-chlorophenyl)pyrazine : Melting point 142–143°C .
  • 2-Chloro-3-(4-methoxyphenyl)pyrazine : Melting point 104–106°C .
  • The target compound’s ethoxy/methoxy groups likely improve solubility in polar solvents compared to halogenated analogs.

Spectroscopic Data :

  • IR Spectroscopy: For 2-chloro-3-(2-quinolylthio)pyrazine, C=N and aromatic vibrations are observed at 1779 cm⁻¹ and 1660 cm⁻¹, respectively . The target compound’s ether groups (C-O) would show characteristic stretches near 1100–1250 cm⁻¹.
  • NMR : Pyrrolidine protons in the target compound would appear as multiplets in the δ 3.0–4.0 ppm range, distinct from phenyl protons (δ 7.0–8.0 ppm) in aryl-substituted analogs .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Chloro-3-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyrazine generally follows a two-step approach:

  • Step 1: Preparation of a halogenated pyrazine intermediate, specifically 2,3-dichloropyrazine or a similar halopyrazine derivative.
  • Step 2: Nucleophilic substitution of the 3-chloro substituent with a suitably substituted pyrrolidine nucleophile bearing ethoxy and methoxy groups.

This approach leverages the electrophilic nature of the halogenated pyrazine ring, enabling selective substitution at the 3-position.

Preparation of Halogenated Pyrazine Intermediate

Halogenated pyrazines such as 2,3-dichloropyrazine are commercially available or can be synthesized via chlorination of pyrazine derivatives. The chlorination is often performed using reagents such as phosphorus oxychloride (POCl3) or elemental chlorine under controlled conditions.

  • For example, chlorination of pyrazine-2,3-diol or pyrazine-2,3-diamine precursors with POCl3 can yield 2,3-dichloropyrazine intermediates in good yields.

Nucleophilic Aromatic Substitution (SNAr) with Pyrrolidine Derivative

The key step involves the reaction of the halopyrazine intermediate with a nucleophilic pyrrolidine derivative bearing 3-ethoxy and 4-methoxy substituents. This reaction typically proceeds via SNAr mechanism, where the nucleophile displaces the chlorine at the 3-position.

Typical conditions include:

  • Use of a secondary amine nucleophile: 3-ethoxy-4-methoxypyrrolidine.
  • Solvent: polar aprotic solvents such as acetonitrile or N-methylpyrrolidone (NMP).
  • Base: a hindered base like N,N-diisopropylethylamine (Hünig’s base) to neutralize the generated HCl.
  • Temperature: elevated temperatures (80–140 °C) to promote substitution.
  • Reaction time: several hours (typically 12–24 h).

These conditions favor selective substitution at the 3-position without affecting the 2-chloro substituent, preserving it for further functionalization or biological activity.

Purification and Characterization

After the reaction, the crude mixture is typically purified by flash column chromatography on silica gel using gradient elution with hexane/ethyl acetate or dichloromethane/methanol mixtures. The purified product is characterized by:

Research Findings and Data Summary

Parameter Typical Conditions/Values Notes
Starting material 2,3-Dichloropyrazine or 2-chloropyrazine Commercially available or synthesized
Nucleophile 3-Ethoxy-4-methoxypyrrolidine Secondary amine with ethoxy and methoxy groups
Solvent Acetonitrile (MeCN), N-methylpyrrolidone (NMP) Polar aprotic solvents preferred
Base N,N-Diisopropylethylamine (Hünig’s base) Scavenges HCl formed during substitution
Temperature 80–140 °C Elevated temperature to drive reaction
Reaction time 12–24 hours Optimized for maximum yield
Purification method Flash column chromatography Silica gel; solvent gradient
Typical yield 60–80% Dependent on reaction scale and purity
Characterization techniques NMR, MS, HPLC, Melting point Confirm structure and purity

Alternative Synthetic Routes and Considerations

  • Direct amination of 2-chloropyrazine derivatives: Some studies report chemoselective amination of haloheteroarenes under milder conditions using sulfonyl chlorides or other activating groups, but these methods may yield complex mixtures when applied to pyrazines with multiple halogens.

  • Use of protecting groups: The pyrrolidine nitrogen may be protected during synthesis to improve selectivity and then deprotected post-substitution.

  • Microwave-assisted synthesis: Accelerated SNAr reactions under microwave irradiation have been reported for similar heterocyclic aminations, reducing reaction time significantly.

Q & A

Q. How does the compound’s stereochemistry influence its pharmacological profile?

  • Methodological Answer : Enantiomers may exhibit divergent bioactivity. Resolve stereoisomers via chiral HPLC (Chiralpak AD-H column) and test individually in assays. Molecular dynamics can predict enantiomer-specific binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-3-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyrazine
Reactant of Route 2
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2-Chloro-3-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyrazine

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